carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate
Description
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate is a synthetic chromene-based compound characterized by a central carbonyl group bridging two 2-oxo-2H-chromene moieties, each substituted with acetoxy groups at the 3- and 7-positions. Chromenes (benzopyrans) are heterocyclic systems with a fused benzene and pyran ring, often studied for their biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.
Properties
CAS No. |
77819-92-2 |
|---|---|
Molecular Formula |
C23H14O9 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[3-(7-acetyloxy-2-oxochromene-3-carbonyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C23H14O9/c1-11(24)29-15-5-3-13-7-17(22(27)31-19(13)9-15)21(26)18-8-14-4-6-16(30-12(2)25)10-20(14)32-23(18)28/h3-10H,1-2H3 |
InChI Key |
TYJKIEGXKNWFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)OC(=O)C)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is known for its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide, iodine, or phase transfer catalysts can enhance the reaction efficiency . Additionally, solvents like DMF or ethanol under reflux conditions are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: Substitution reactions, particularly at the acetylated positions, can yield a variety of substituted coumarins.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . The reactions are typically carried out under reflux conditions or using catalysts to enhance the reaction rate and yield.
Major Products
The major products formed from these reactions include various coumarin derivatives, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and methine dyes .
Scientific Research Applications
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various coumarin derivatives.
Mechanism of Action
The mechanism of action of carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes such as monoamine oxidase and α-chymotrypsin . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromene-Based Diacetates
Key Observations :
- The central carbonyl bridge in the target compound distinguishes it from monomeric chromenes (e.g., Kaempferol derivatives) and may influence π-π stacking or intramolecular hydrogen bonding .
- Acetoxy groups universally improve lipophilicity compared to hydroxylated analogues, but their placement (e.g., 3,7 vs. 3,4,7 in Kaempferol triacetate) alters steric and electronic profiles .
- Bromo-substituted analogues (e.g., ) exhibit higher reactivity for further functionalization, whereas methoxy groups (e.g., ) may confer metabolic stability .
Key Observations :
- The target compound’s synthesis likely involves esterification or coupling reactions under anhydrous conditions, analogous to methods in .
- Chromatography (e.g., CH₂Cl₂-based systems) is a common purification step for such lipophilic compounds .
- Bridged systems (e.g., carbonylbis-chromene) may exhibit lower solubility in aqueous media compared to monomeric derivatives .
Crystallographic and Supramolecular Behavior
- Hydrogen bonding : Chromene carbonyl groups participate in intermolecular interactions, influencing crystal packing. For example, the zinc complex in shows coordination via carboxylate groups, whereas acetoxy derivatives may form weaker C=O···H bonds .
Biological Activity
Carbonylbis(2-oxo-2H-chromene-3,7-diyl) diacetate is a synthetic compound that belongs to the chromene family, characterized by a fused benzene and pyran ring structure. This compound has garnered attention due to its potential biological activities , including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes two acetyl groups that enhance its reactivity. The synthesis typically involves multi-step processes that allow for the introduction of various substituents to modify its properties for specific applications.
Chemical Structure
Antimicrobial Activity
Research indicates that derivatives of chromenes, including this compound, exhibit significant antimicrobial properties . These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, making them potential candidates for pharmaceutical development.
Anticancer Properties
This compound has been studied for its anticancer activity . The compound has shown the ability to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression. For instance, studies have indicated that it can modulate the Akt pathway, which is crucial in many cancer types .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound also exhibits anti-inflammatory properties . Research suggests that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, thereby providing a therapeutic avenue for conditions characterized by chronic inflammation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar chromene derivatives is useful. The following table summarizes notable activities associated with structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Methyl-2-oxo-2H-chromene | Methyl substitution on chromene | Anticancer and anti-inflammatory |
| Ethyl 7-hydroxy-2-oxo-2H-chromene | Hydroxy group addition | Antioxidant and antimicrobial |
| 7-Hydroxycoumarin | Hydroxy group on coumarin | Anticoagulant and anticancer |
This table illustrates how structural variations can influence biological activities within the chromene family.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating strong antimicrobial potential.
- Anticancer Mechanism Investigation : Research focused on the compound's effect on human breast cancer cell lines showed that it induced apoptosis through caspase activation pathways. The study reported a reduction in cell viability by over 70% at higher concentrations .
- Anti-inflammatory Response Assessment : A recent investigation assessed the anti-inflammatory effects in a murine model of arthritis. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
